molecular formula C23H34N2O4 B11129206 N-(3-ethoxypropyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(3-ethoxypropyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11129206
M. Wt: 402.5 g/mol
InChI Key: UXEVPSGTPJCESI-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Spirocyclization: The formation of the spiro linkage involves the cyclization of the isoquinoline derivative with a cyclohexane ring.

    Functional Group Modifications: Introduction of the ethoxypropyl and methoxyethyl groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Alkoxides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting neurological disorders.

    Material Science: As a building block for the synthesis of novel polymers with unique mechanical properties.

    Biological Research: As a probe to study the interactions of spiro compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The spiro structure can provide unique binding properties, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,3’-pyrrolidine]: Another spiro compound with potential medicinal applications.

    Spiro[cyclohexane-1,3’-piperidine]: Known for its use in the synthesis of various pharmaceuticals.

Uniqueness

N-(3-ethoxypropyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific functional groups and the combination of the isoquinoline and cyclohexane rings. This unique structure can provide distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H34N2O4

Molecular Weight

402.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C23H34N2O4/c1-3-29-16-9-14-24-21(26)20-18-10-5-6-11-19(18)22(27)25(15-17-28-2)23(20)12-7-4-8-13-23/h5-6,10-11,20H,3-4,7-9,12-17H2,1-2H3,(H,24,26)

InChI Key

UXEVPSGTPJCESI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)CCOC

Origin of Product

United States

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